molecular formula C23H20N2O5S2 B2714722 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-27-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2714722
CAS No.: 941908-27-6
M. Wt: 468.54
InChI Key: PAOUDKJOWAPTOP-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound featuring a benzothiazole core linked to a 4-hydroxyphenyl group and a propanamide chain substituted with a 4-methoxyphenylsulfonyl moiety. The hydroxyl group enhances hydrophilicity, while the methoxy and sulfonyl groups contribute to electronic and steric effects critical for binding interactions .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-30-16-7-9-17(10-8-16)32(28,29)13-12-22(27)24-15-6-11-20(26)18(14-15)23-25-19-4-2-3-5-21(19)31-23/h2-11,14,26H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOUDKJOWAPTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a benzo[d]thiazole moiety, hydroxyphenyl group, and a methoxyphenyl sulfonamide, which collectively suggest potential for various biological activities.

Chemical Structure and Properties

The compound's molecular formula is C20H20N2O4SC_{20}H_{20}N_2O_4S with a molecular weight of approximately 392.45 g/mol. Its structure allows for multiple interactions with biological targets, which may influence its pharmacological profiles.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds containing the benzo[d]thiazole core have shown significant activity against various bacterial and fungal strains. For instance, derivatives have been reported to possess moderate antibacterial properties, suggesting potential utility in developing new antimicrobial agents .
  • Anticancer Properties : Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells. For example, certain compounds activate procaspase-3, leading to enhanced caspase-3 activity, which is crucial for programmed cell death . The presence of the benzo[d]thiazole moiety is particularly important for anticancer activity and selectivity .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its effects primarily involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of both the benzo[d]thiazole and hydroxyphenyl groups enhances the compound's binding affinity to biological targets. Modifications to these groups can significantly affect the biological activity, allowing for the design of more potent derivatives.

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityReference
This compoundBenzo[d]thiazole core, hydroxyphenyl, methoxyphenyl sulfonamideModerate antibacterial; anticancer activity
Benzothiazole derivatives (e.g., 8j and 8k)Benzothiazole with various substituentsInduces apoptosis via procaspase activation
Other benzothiazole-based compoundsVarious modifications on benzothiazoleAntimicrobial and anticancer activities

Case Studies

  • Anticancer Study : A study evaluated the effects of benzothiazole derivatives on U937 cancer cells, showing that compounds like 8j and 8k exhibited IC50 values of 5.2 μM and 6.6 μM respectively, indicating strong anticancer potential through procaspase activation .
  • Antimicrobial Evaluation : Another study assessed a series of benzothiazole derivatives against bacterial strains, confirming their efficacy as potential antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties, making it suitable for applications in pharmaceuticals and cosmetics. Research indicates that compounds with similar structural motifs exhibit activity against various microorganisms, including those responsible for body odor such as Staphylococcus epidermidis and Corynebacterium xerosis .

Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial effects of related compounds, revealing their ability to inhibit the growth of specific bacteria linked to body odor. The effectiveness was measured using turbidimetric methods to establish growth curves in the presence of the compound, confirming its potential as an active ingredient in deodorants and topical formulations .

MicroorganismInhibition Concentration (ppm)Efficacy (%)
Staphylococcus epidermidis200085
Corynebacterium xerosis200090
Brevibacterium epidermidis200080

Anticancer Properties

Preliminary studies suggest that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide may induce apoptosis in cancer cells. The structural features of benzothiazole derivatives are hypothesized to interact with cellular pathways involved in cancer progression .

Case Study: Apoptosis Induction
In vitro studies have shown that benzothiazole derivatives can trigger apoptotic pathways in various cancer cell lines. The mechanism involves the modulation of signaling pathways that lead to cell cycle arrest and programmed cell death .

Synthesis of Advanced Materials

The compound's unique chemical structure allows for its use in synthesizing advanced materials, including polymers and nanomaterials. Its stability under various conditions makes it an ideal candidate for developing new materials with enhanced properties.

Case Study: Polymer Composites
Research has focused on incorporating benzothiazole derivatives into polymer matrices to improve thermal stability and mechanical properties. The addition of these compounds has been shown to enhance the performance of materials used in coatings and packaging .

Spectroscopic Characterization

The synthesis and characterization of this compound involve various analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods confirm the structural integrity and purity of the synthesized compound.

Table: Spectroscopic Data Summary

TechniqueKey Observations
NMRCharacteristic peaks at 7.19-8.05 ppm (Ar-H)
IRAbsorption bands at 1540 cm⁻¹ (C=N), 760 cm⁻¹ (C-S)

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, highlighting synthetic routes, spectral data, and functional group effects:

Structural Analogues with Benzothiazole Moieties

Compound Name Key Structural Differences Synthesis Yield Key Spectral Data (IR/NMR) Biological Implications Reference
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Lacks sulfonyl and 4-hydroxyphenyl groups; methoxyphenyl propanamide chain. 59% IR: C=O at 1665 cm⁻¹; ¹H-NMR confirms methoxy resonance at δ 3.78 ppm. Reduced polarity compared to target; potential for altered receptor binding.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Thiazolo-triazolyl sulfanyl group replaces sulfonyl; chlorophenyl substituent. N/A ¹H-NMR: Aromatic protons at δ 7.2–8.1 ppm; HRMS confirms M⁺ = 589.1. Enhanced electron-withdrawing effects from Cl may improve enzyme inhibition.
(S)-N-((S)-1-(Benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylpentanamide (26b) Pyrrolidinone and methoxyphenylacetamido substituents. 37% ¹H-NMR: Pyrrolidinone protons at δ 2.1–2.9 ppm; IR: NH stretch at 3275 cm⁻¹. Increased steric bulk may reduce membrane permeability.

Functional Group Analysis

  • Sulfonyl vs.
  • Hydroxyphenyl vs. Methoxyphenyl : The 4-hydroxyphenyl group in the target improves aqueous solubility but may increase metabolic conjugation (e.g., glucuronidation) compared to methoxy-substituted analogues .
  • Benzothiazole vs. Triazole Cores : Benzothiazole derivatives (e.g., ) exhibit π-π stacking with aromatic residues in targets, while triazoles () offer tautomeric versatility (thione/thiol forms) for pH-dependent activity .

Q & A

Basic: What synthetic strategies are employed for constructing the benzo[d]thiazole moiety in this compound?

The benzo[d]thiazole core is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing precursors. For example, POCl₃-mediated cyclization under reflux conditions (90°C, 3 hours) is a common method to form the thiazole ring, as demonstrated in analogous thiadiazole syntheses . Alternative routes include coupling reactions using 4-substituted phenylthiazol-2-amine intermediates , where the thiazole ring is pre-formed before functionalization with hydroxyphenyl and sulfonyl groups .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Essential for verifying aromatic proton environments (e.g., distinguishing 4-hydroxyphenyl vs. 4-methoxyphenyl substituents).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides definitive structural proof, particularly for resolving regiochemistry of substituents (e.g., methoxy vs. hydroxy group positioning) .
  • FT-IR : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350-1150 cm⁻¹) .

Advanced: How can researchers optimize the coupling efficiency between the 4-hydroxyphenyl and benzo[d]thiazole units?

Key parameters include:

  • Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with careful control of ligand-to-metal ratios.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Reaction Time/Temperature : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) reduces side-product formation compared to traditional reflux .
  • Protection/Deprotection Strategies : Use of acetyl or tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl moiety during coupling .

Advanced: What experimental approaches resolve conflicting solubility data across solvent systems?

  • Hansen Solubility Parameters (HSP) : Quantify interactions (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar groups, chloroform for aromatic regions) .
  • Differential Scanning Calorimetry (DSC) : Assess polymorphic forms that may affect solubility.
  • pH-Dependent Studies : Test solubility in buffered solutions (pH 2–12) to evaluate ionization of the hydroxyl and sulfonyl groups .

Basic: What are key considerations in designing metal coordination studies for this sulfonamide-containing compound?

  • Ligand Design : The sulfonamide group acts as a bidentate ligand; verify coordination modes (O,O vs. N,O) via UV-Vis titration.
  • Metal Selection : Transition metals (e.g., Cu²⁺, Zn²⁺) are preferred due to their affinity for sulfonamides.
  • Stoichiometry Analysis : Use Job’s plot method to determine metal-to-ligand ratios .
  • Stability Constants : Measure via potentiometric titration in aqueous-organic mixtures (e.g., 30% ethanol) to mimic physiological conditions .

Advanced: How to address discrepancies in biological assay results across enzyme isoforms?

  • Isoform-Specific Inhibitors : Include controls with selective inhibitors (e.g., α- vs. β-isoform blockers) to isolate target interactions.
  • Kinetic Assays : Compare Km and Vmax values under identical buffer conditions (e.g., Tris-HCl vs. phosphate buffers).
  • Molecular Docking : Validate binding poses using crystallographic data from homologous enzymes .

Basic: What purification methods effectively isolate this compound from byproducts?

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to separate sulfonamide and thiazole derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of regioisomers.
  • HPLC : Reverse-phase C18 columns (ACN:H₂O with 0.1% TFA) resolve closely related impurities .

Advanced: What strategies mitigate regioisomeric byproduct formation during sulfonylation?

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control sulfonylation position on the aromatic ring .
  • Low-Temperature Reactions : Perform sulfonyl chloride additions at 0–5°C to reduce electrophilic substitution at unintended sites.
  • Computational Screening : DFT calculations predict reactivity trends of aromatic positions, guiding substituent placement .

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